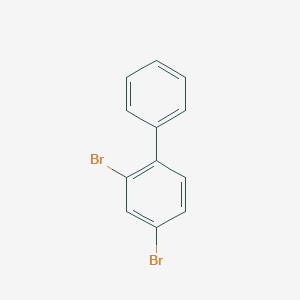

2,4-Dibromobiphenyl

Beschreibung

Contextualization within the Class of Polybrominated Biphenyls (PBBs)

Polybrominated biphenyls (PBBs) are a class of synthetic organic compounds characterized by a biphenyl (B1667301) backbone substituted with one to ten bromine atoms epa.govontosight.aiepa.goviarc.fr. These chemicals were historically utilized as additive flame retardants in a variety of consumer products, including synthetic fibers, molded plastics, electrical equipment, and textiles epa.govontosight.aiepa.govrestrictionofhazardoussubstances.com. Structurally, PBBs bear a resemblance to polychlorinated biphenyls (PCBs), differing primarily in the halogen atom present epa.govontosight.aiepa.gov. Due to their lipophilic nature and high resistance to decomposition, PBBs are classified as persistent organic pollutants (POPs) ontosight.aiepa.govrestrictionofhazardoussubstances.com. The compound 2,4-Dibromobiphenyl, with the molecular formula C₁₂H₈Br₂, represents a specific congener within this extensive class, featuring two bromine atoms attached to the biphenyl rings nih.govechemi.com.

Academic Significance and Research Trajectory of this compound

Despite the ban on PBB manufacturing in the United States since 1976 following significant contamination incidents, research into these compounds, including this compound, remains academically significant epa.govontosight.aiepa.gov. The persistent nature of PBBs in the environment and their potential for bioaccumulation continue to drive scientific inquiry ontosight.aiontosight.ai. Specific congeners like this compound are crucial for academic studies as they serve as reference standards for chemical analysis and for investigating the broader class's physical and chemical properties inchem.org. For instance, this compound has been explored as a precursor in the synthesis of other compounds, such as 2,4'-biphenyldiamine, highlighting its role as a chemical intermediate in various synthetic pathways ontosight.ai. Ongoing research also focuses on developing and refining analytical methodologies, such as gas chromatography/mass spectrometry (GC/MS), to accurately identify and quantify PBBs in diverse matrices epa.gov.

Structural Isomerism and its Research Implications for Dibromobiphenyls

Dibromobiphenyls, including this compound, share the molecular formula C₁₂H₈Br₂ nih.govontosight.ai. The biphenyl structure allows for numerous positional isomers based on where the two bromine atoms are attached to the two benzene (B151609) rings. Theoretically, there are 12 distinct dibromobiphenyl isomers inchem.org. Each of these isomers possesses unique physical and chemical properties due to the varying positions of the bromine atoms ontosight.ai. For example, this compound (PubChem CID: 185748) is distinct from its isomers such as 2,4'-Dibromobiphenyl (PubChem CID: 154303) and 4,4'-Dibromobiphenyl (B48405) (PubChem CID: 24853738) nih.govnih.govsigmaaldrich.comuni.lusigmaaldrich.com.

Analytical Challenges : The subtle differences in properties necessitate sophisticated analytical techniques to distinguish and quantify individual isomers in environmental or laboratory samples epa.gov.

Structure-Property Relationships : Understanding how bromine positions affect physical properties, such as melting and boiling points, is fundamental. For instance, the more symmetrical 4,4'-Dibromobiphenyl exhibits a higher melting point compared to its asymmetric counterparts sigmaaldrich.comsigmaaldrich.com.

Volatility : Lower brominated congeners, including dibromobiphenyls, generally exhibit higher volatility compared to more highly brominated PBBs epa.gov.

The detailed physical and chemical properties of this compound are summarized in the table below.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Br₂ | nih.govechemi.com |

| Molecular Weight | 312.00 g/mol | nih.govechemi.com |

| XLogP3 (predicted) | 5.3 | nih.gov |

| Density | 1.7 ± 0.1 g/cm³ | echemi.com |

| Boiling Point | 341.0 ± 22.0 °C at 760 mmHg | echemi.com |

| Flash Point | 186.1 ± 21.6 °C | echemi.com |

For comparative purposes, the melting and boiling points of another dibromobiphenyl isomer, 4,4'-Dibromobiphenyl, are provided in Table 2.

Table 2: Comparative Physical Properties of 4,4'-Dibromobiphenyl

| Property | Value | Source |

| Melting Point | 163-165 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 355-360 °C | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromo-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVLLEHUUJBZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074762 | |

| Record name | PBB 007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53592-10-2 | |

| Record name | 2,4-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053592102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3R7W140F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Pathways of 2,4 Dibromobiphenyl

Targeted Synthesis Strategies for 2,4-Dibromobiphenyl

The synthesis of specific dibromobiphenyl isomers, including this compound, often requires highly controlled conditions to achieve regioselectivity.

Halogen-Lithium Exchange Reactions in Microflow Systems for Monolithiation

Halogen-lithium exchange reactions are powerful tools for introducing functional groups onto aromatic systems. However, in conventional batch reactors, the monolithiation of dihalobiaryls, such as dibromobiphenyls, typically yields a mixture of mono- and dilithiated products, even when only one equivalent of butyllithium (B86547) is used. beilstein-journals.orgacs.org

Microflow systems have emerged as an effective methodology to overcome this selectivity challenge. By virtue of fast micromixing and precise temperature control, selective monolithiation of dibromobiaryls, including 2,2′-dibromobiphenyl and 4,4′-dibromobiphenyl, can be achieved with high selectivity using one equivalent of n-butyllithium. beilstein-journals.orgacs.orgnih.govcapes.gov.brnih.govresearchgate.netresearchgate.netbeilstein-journals.orgacs.org This approach allows for the selective introduction of an electrophile onto one of the aromatic rings. For instance, the reaction of 2,2′-dibromobiphenyl with n-butyllithium in a microflow system followed by reaction with iodomethane (B122720) yielded 2-bromo-2′-methylbiphenyl in 89% yield. beilstein-journals.org Similarly, 4,4'-dibromobiphenyl (B48405) can be converted to 4'-bromo-4-biphenylboronic acid pinacol (B44631) ester in 86% yield through this method, followed by borylation. rsc.org

The efficiency of microflow systems in achieving selective monolithiation is summarized in the table below, showcasing high conversions and yields for various electrophiles with 2,2′-dibromobiphenyl:

| Electrophile | Product | Yield (%) beilstein-journals.org |

| Iodomethane | 2-Bromo-2'-methylbiphenyl | 89 |

| Chlorotrimethylsilane | 2-Bromo-2'-trimethylsilylbiphenyl | High Yield |

| Benzaldehyde (B42025) | (2-Bromo-[1,1'-biphenyl]-2'-yl)(phenyl)methanol | High Yield |

| Benzophenone | (2-Bromo-[1,1'-biphenyl]-2'-yl)(diphenyl)methanol | High Yield |

Furthermore, integrated microflow systems, comprising multiple micromixers and microtube reactors, enable the sequential introduction of two different electrophiles, leading to the synthesis of unsymmetrically substituted biaryl compounds. beilstein-journals.orgacs.orgnih.govcapes.gov.brnih.govresearchgate.netresearchgate.netbeilstein-journals.orgacs.org

Catalytic Approaches for Selective Bromination and Subsequent Functionalization

While transition-metal-catalyzed C-H functionalization is a widely studied area for organic synthesis, specific catalytic approaches for the selective bromination to directly synthesize this compound are not prominently reported in the provided literature. However, catalytic methods are extensively employed for the subsequent functionalization of brominated biphenyls.

Catalytic C-H activation and oxidative C-H functionalization are significant advancements in organic synthesis, offering atom- and step-economical methods. oup.comnih.gov For instance, palladium(0)-catalyzed carbonylation reactions of 2-bromobiphenyls have been developed, utilizing formaldehyde (B43269) as a carbonyl surrogate through C-H bond cleavage. oup.com Additionally, bromobiphenyls can undergo metalation reactions, such as with n-butyllithium, followed by the introduction of various functional groups or longer chains. chemicalbook.com These catalytic and organometallic approaches underscore the utility of bromobiphenyls as versatile intermediates for further derivatization.

Derivatization Reactions and Complex Molecule Construction Utilizing this compound as a Building Block

This compound, and its dibrominated isomers, serve as crucial precursors for the construction of diverse and complex molecular structures, leveraging the reactivity of the carbon-bromine bonds.

Copper-Catalyzed N-Arylation for Carbazole (B46965) Scaffold Synthesis

Carbazole derivatives, known for their presence in natural products, pharmaceuticals, and applications in organic light-emitting devices (OLEDs), can be efficiently synthesized through copper-catalyzed N-arylation reactions. organic-chemistry.orgorganic-chemistry.org Specifically, 2,2'-dibromobiphenyl (B83442) is a key precursor for the synthesis of polysubstituted carbazoles via double copper-catalyzed C-N coupling reactions with primary amines. organic-chemistry.orgorganic-chemistry.orgrsc.orgijpsjournal.comthieme-connect.comijpsjournal.comrsc.org

This reaction is highly robust, tolerating a wide range of amines, including neutral, electron-rich, electron-deficient aromatic amines, and aliphatic amines, and proceeds in high yields, often up to 94%. organic-chemistry.orgorganic-chemistry.orgijpsjournal.comthieme-connect.comijpsjournal.com Copper catalysts are favored over more expensive palladium catalysts due to their lower cost and reduced toxicity, making them suitable for industrial-scale production. rsc.orgrsc.org

A proposed mechanism for the copper-catalyzed cross-coupling reaction involves the formation of a copper(I)-diamine complex, which undergoes oxidative addition with 2,2′-dibromobiphenyl. Subsequent nucleophilic attack by the amine and reductive elimination steps lead to the formation of the carbazole scaffold. rsc.org Typical catalytic systems include copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) rsc.org, or copper(I) chloride (CuCl) and L-proline, with potassium hydroxide (B78521) (KOH) as a base in dimethylformamide (DMF) solvent, often conducted in the presence of air. organic-chemistry.org

Palladium-Catalyzed Amination in Macrocycle and Polyazamacrocycle Formation

Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, are instrumental in the synthesis of macrocyclic and polyazamacrocyclic compounds, often utilizing dibromobiphenyls as key building blocks. scite.airesearchgate.netresearchgate.netmathnet.ruacs.orgresearchgate.netmhc-isuct.rumathnet.ru These reactions enable the formation of C-N bonds, leading to cyclic structures incorporating biphenyl (B1667301) and polyamine moieties.

Two primary synthetic approaches are employed:

Stepwise Approach: This involves synthesizing N,N'-bis(bromobiphenyl)-substituted di- and polyamines, followed by a second reaction with an amine to achieve cyclization. scite.airesearchgate.netresearchgate.net

One-Pot Approach: This method involves reacting dibromobiphenyls (e.g., 4,4'- or 3,3'-dibromobiphenyls) with an excess of di- and polyamines to form bis(polyamine) substituted biphenyls in situ, which then react with additional dibromobiphenyls to form the macrocycle. researchgate.netresearchgate.net

The choice of dibromobiphenyl isomer significantly influences the outcome and yield of these macrocyclization reactions. For instance, 3,3'-dibromobiphenyl has been shown to give good yields of target macrocycles, whereas 2,2'-dibromobiphenyl often yields only acyclic products, and 4,4'-dibromobiphenyl may result in very low yields with certain diamines. researchgate.net

Common catalytic systems for these transformations include palladium(0) bis(dibenzylideneacetone) (Pd(dba)2) in combination with phosphine (B1218219) ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) or DavePhos, typically with sodium tert-butoxide (tBuONa) as a base. researchgate.netmhc-isuct.ru Dilute reaction conditions are often crucial to suppress intermolecular oligomerization and favor the formation of the desired macrocyclic products. mhc-isuct.ru

Formation of Element Organic Frameworks (EOFs) and Related Coordination Polymers

Element Organic Frameworks (EOFs) represent a class of porous materials characterized by organic linkers covalently connected through direct element-carbon bonds. mdpi.comd-nb.infoacs.orgnih.gov These materials bridge the gap between traditional Metal-Organic Frameworks (MOFs) and purely covalent organic frameworks.

4,4'-Dibromobiphenyl serves as a prominent organic linker in the synthesis of various EOFs. mdpi.comd-nb.infomdpi.comacs.org The synthesis typically involves a two-fold lithiation of 4,4'-dibromobiphenyl, followed by a reaction with the corresponding element chloride. This one-step procedure yields insoluble, highly cross-linked three-dimensional frameworks. mdpi.comd-nb.info

Notable examples include EOFs incorporating tin (EOF-3), antimony (EOF-4), and bismuth (EOF-5), all synthesized using 4,4'-dibromobiphenyl as the organic linker. mdpi.comd-nb.infoacs.org These materials exhibit permanent porosity, with specific surface areas reaching up to 445 m² g⁻¹, and demonstrate good stability under ambient conditions. d-nb.info Furthermore, they have shown promising catalytic activity in various reactions, such as the cyanosilylation of benzaldehyde and the esterification of oleic acid with glycerol, suggesting their potential as heterogeneous catalysts to replace more toxic homogeneous alternatives. mdpi.comd-nb.infomdpi.com Fourier-transform infrared (FT-IR) spectroscopy provides evidence of successful halogen-metal exchange, indicated by the absence of characteristic C-Br vibrational signals in the EOF spectra. mdpi.comd-nb.infoacs.org

Beyond EOFs, 4,4'-dibromobiphenyl has also found utility in the formation of other coordination polymers. For instance, it can act as a guest molecule in hydrogen-bonded coordination polymers rsc.orgresearchgate.net or serve as a precursor in the synthesis of phosphine-containing ligands like 4,4-bis(diphenylphosphoryl)biphenyl, which can then be incorporated into coordination polymers. rsc.org

Synthesis of Optically Active Polyarylenes

The synthesis of optically active polyarylenes, which are polymers exhibiting chirality, often relies on transition metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, a well-established method for carbon-carbon bond formation, is frequently employed in this context. fishersci.at

Research has demonstrated the successful synthesis of optically active polyarylenes through the palladium-catalyzed Suzuki cross-coupling of specific chiral binaphthyl molecules with dibrominated aromatic compounds. For instance, (R)-2,2'-bis(hexyloxy)-1,1'-binaphthyl-6,6'-diboronic acid ((R)-2) has been polymerized with 1,4-dibromobenzene (B42075) or 4,4'-dibromobiphenyl to yield corresponding optically active polyarylenes. fishersci.at

A notable example involves the polymerization of (R)-2 with 4,4'-dibromobiphenyl, which resulted in an optically active polyarylene, (R)-4. Gel Permeation Chromatography (GPC) analysis of this polymer showed a number-average molecular weight (Mn) of 14,000 and a weight-average molecular weight (Mw) of 47,000, with a polydispersity index (PDI) of 3.4. The specific optical rotation of this polymer was measured as [α]D = -275° (c = 0.22, CH2Cl2). fishersci.at

While this compound, as a dibrominated biphenyl, possesses the necessary halogen functionalities for cross-coupling reactions, specific literature detailing its direct use in the synthesis of optically active polyarylenes was not identified in the current search. However, the general principles of Suzuki coupling with dibromobiaryls suggest its potential applicability as a monomer for constructing such polymeric structures, provided suitable chiral co-monomers are employed.

Table 1: Characteristics of an Optically Active Polyarylene Synthesized via Suzuki Coupling

| Polymer Name | Dibrominated Co-monomer | Mw ( g/mol ) | Mn ( g/mol ) | PDI | Specific Optical Rotation [α]D (c, solvent) |

| (R)-4 | 4,4'-Dibromobiphenyl | 47,000 | 14,000 | 3.4 | -275° (0.22, CH2Cl2) |

| (R)-3 | 1,4-Dibromobenzene | 41,000 | 20,000 | 2.0 | -289.4° (0.5, THF) |

Unsymmetric Biaryl Synthesis via Sequential Electrophilic Introduction

The synthesis of unsymmetrically substituted biaryls, which are prevalent in pharmaceuticals, agrochemicals, and functional organic materials, is a significant area of research. beilstein-journals.org A powerful approach involves the selective monolithiation of dihalobiaryls followed by the sequential introduction of two different electrophiles. beilstein-journals.orgnih.govnih.govresearchgate.net

In conventional macrobatch reactors, halogen-lithium exchange reactions of dihalobiaryls with one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi, PubChem CID: 61028), often lead to a mixture of mono- and dilithiated products due to the rapid and competitive nature of the reaction. beilstein-journals.orgnih.govnih.govresearchgate.net To overcome this selectivity challenge, integrated microflow systems have emerged as an effective methodology. beilstein-journals.orgnih.govnih.govresearchgate.net

Microflow systems enable precise control over reaction parameters, including rapid micromixing and temperature, which are crucial for achieving high selectivity in fast competitive consecutive reactions. beilstein-journals.orgnih.govnih.govresearchgate.net This technology facilitates the selective monolithiation of dibromobiaryls with one equivalent of n-butyllithium, allowing for the subsequent reaction with an electrophile. beilstein-journals.orgnih.govnih.govresearchgate.net

Studies have successfully applied this methodology to various dibromobiaryls, including 2,2'-dibromobiphenyl (PubChem CID: 83060), 4,4'-dibromobiphenyl (PubChem CID: 7110), 2,7-dibromo-9,9-dioctylfluorene (PubChem CID: 5215321), and 2,2'-dibromo-1,1'-binaphthyl (B118463) (PubChem CID: 619909). beilstein-journals.orgnih.govnih.govresearchgate.netcapes.gov.br For instance, the selective monolithiation of 2,2'-dibromobiphenyl with n-butyllithium, followed by reaction with electrophiles such as iodomethane, chlorotrimethylsilane, benzaldehyde, and benzophenone, yielded the corresponding mono-substituted products in high selectivity and yields (typically >95% conversion). beilstein-journals.orgnih.gov The sequential introduction of two different electrophiles, such as an aldehyde (E¹) and methyl chlorocarbonate (E², PubChem CID: 6586), has also been achieved using an integrated microflow system, leading to the effective formation of unsymmetrically substituted biaryl compounds. beilstein-journals.orgnih.gov

While this compound was not explicitly listed as an example in the detailed studies on microflow systems for sequential electrophilic introduction, the general principle applies to dibromobiaryls. Given its structural similarity to other dibromobiaryls successfully utilized in these systems, this compound is a strong candidate for similar selective transformations under microflow conditions.

Table 2: Representative Yields in Unsymmetric Biaryl Synthesis from 2,2'-Dibromobiphenyl via Microflow System

| Electrophile (E¹) | Product | Yield (%) |

| Iodomethane | 2-bromo-2'-methylbiphenyl | 89 |

| Chlorotrimethylsilane | 2-bromo-2'-(trimethylsilyl)biphenyl | High |

| Benzaldehyde | 2-bromo-2'-(phenylhydroxymethyl)biphenyl | High |

| Benzophenone | 2-bromo-2'-(diphenylhydroxymethyl)biphenyl | High |

Note: Yields are based on selective monolithiation followed by reaction with a single electrophile. Sequential introduction of two different electrophiles is also possible with high efficiency. beilstein-journals.orgnih.gov

Chemical Reactivity, Degradation Pathways, and Environmental Transformation Dynamics of 2,4 Dibromobiphenyl

Environmental Fate and Transport Mechanisms

The environmental fate of 2,4-Dibromobiphenyl, like other PBBs, is largely governed by its physicochemical properties, particularly its high hydrophobicity. PBBs are known for their persistence in the environment ontosight.aicdc.gov.

Adsorption and Sorption Dynamics in Soil and Sediment Systems

This compound, being a polybrominated biphenyl (B1667301), exhibits strong adsorption to soil and sediment materials cdc.gov. This strong adsorption is a major factor influencing its environmental mobility and transport. The computed XLogP3 value of 5.3 for this compound indicates a high degree of hydrophobicity nih.gov, which correlates with a strong affinity for organic carbon in soil and sediment ecetoc.org.

Research on PBBs generally indicates that their adsorption to soil is primarily influenced by the organic content of the soils; an increase in organic matter enhances their adsorption capacity inchem.org. Due to this strong adsorption, PBBs, including congeners like this compound, are expected to have low mobility in soil cdc.gov. Consequently, the leaching of PBBs from soil to groundwater is generally considered insignificant cdc.gov.

In aquatic environments, the sorption of water-bound PBBs to particulate matter and sediment serves as a significant transport process cdc.gov. This leads to higher concentrations of PBBs being detected in sediments compared to the overlying water cdc.gov. For instance, studies have confirmed the importance of this transport process by observing significantly higher PBB concentrations in river sediment compared to river water cdc.gov.

Volatilization and Atmospheric Transport Considerations

The volatilization potential of this compound from environmental matrices such as soil and water is considered low. PBBs, as a class, are characterized by low volatility cdc.gov. For example, the vapor pressure for 4,4'-Dibromobiphenyl (B48405) is reported as 0.0000246 mmHg nih.gov, and for 2,2'-Dibromobiphenyl (B83442), it ranges from 0.007-0.27 Pa (approximately 0.0000525-0.002025 mmHg) cookechem.comchemicalbook.com. While specific vapor pressure data for this compound were not directly found, its high XLogP3 suggests similar low volatility.

Due to their low volatility and strong adsorption to environmental matrices, the transport of PBBs from soil or water to the atmosphere via volatilization is not regarded as a significant pathway cdc.gov. In the atmosphere, higher brominated biphenyls are predominantly found in a particle-adsorbed state rather than as a gas cdc.gov. This particle-bound nature limits their long-range atmospheric transport compared to more volatile compounds canada.ca. However, particle-sorbed PBBs in the atmosphere may still undergo photolysis cdc.gov.

Biological Interactions, Metabolic Transformation, and Toxicological Mechanisms of 2,4 Dibromobiphenyl

In Vivo and In Vitro Biotransformation Pathways of Dibromobiphenyls

Polybrominated biphenyls (PBBs) undergo various metabolic transformations in biological systems, which can significantly influence their persistence, distribution, and toxicity. These transformations often involve the introduction of polar groups, such as hydroxyl and carboxyl groups, into the molecule, thereby enhancing their water solubility and facilitating excretion. However, the intermediates or products of PBBs during metabolic transformation can sometimes exhibit increased toxicity due to their enhanced ability to bind to biological macromolecules like proteins and nucleic acids. nih.govsigmaaldrich.com

Cytochrome P450 (CYP)-Mediated Bioactivation and Metabolite Formation

Cytochrome P450 (CYP) enzymes play a crucial role in the bioactivation of dibromobiphenyls. Studies have demonstrated that rat liver microsomal CYP activity can lead to the formation of estrogenic metabolites from various brominated biphenyls, including 2,2'-dibromobiphenyl (B83442) (2,2'-DBB) and 4,4'-dibromobiphenyl (B48405) (4,4'-DBB). fishersci.cafishersci.atnih.govwikipedia.orguni.luuni.luciteab.com This bioactivation process yields mono- and dihydroxylated bromobiphenyl metabolites. fishersci.cafishersci.atwikipedia.org

For instance, the bioactivation of 2,2'-DBB and 4,4'-DBB by CYP activity results in the formation of various hydroxylated metabolites. Seven monohydroxylated metabolites have been identified and shown to bind to and activate the estrogen receptor (ER) and inhibit human estrogen sulfotransferase (hEST). fishersci.cafishersci.atwikipedia.org This highlights the capacity of CYP enzymes to transform dibromobiphenyls into biologically active compounds.

Role of Bromine Position in Metabolic Transformation

The position of bromine atoms on the biphenyl (B1667301) rings significantly influences the metabolic transformation of dibromobiphenyls. Research indicates that the presence of a bromine-free para position is often a prerequisite for the metabolism of brominated biphenyls. guidetopharmacology.org Congeners with bromine atoms substituted at both para-sites tend to be more resistant to metabolism by organisms. nih.gov

In the case of 2,4-dibromobiphenyl, its structure includes a bromine atom at the 4-position on one phenyl ring and a bromine at the 2-position on the other, leaving a free para position on the unsubstituted phenyl ring. This structural characteristic suggests that this compound is amenable to metabolic transformation via hydroxylation at the unsubstituted para position, similar to other brominated biphenyls that possess such sites. guidetopharmacology.org

Molecular Mechanisms of Toxicity and Biological Response

The toxicological effects of polybrominated biphenyls, including dibromobiphenyls, are mediated through several molecular mechanisms, often involving interactions with crucial cellular receptors and enzymes.

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

Polybrominated biphenyls (PBBs) are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. The exact mechanism of toxicity of PBBs can vary depending on the specific congener, but a predominant interaction is believed to involve AhR binding and activation. Upon binding to and activation of the AhR, a cascade of events is initiated, leading to the transcriptional upregulation of various genes. These genes are involved in diverse biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and other cellular processes. Among the induced genes are the cytochrome P450-dependent monooxygenases CYP1A1 and CYP1A2. While specific data for this compound's direct AhR binding and activation are not explicitly detailed in the provided search results, its classification as a PBB suggests it may contribute to these general AhR-mediated effects observed for the class of compounds.

Endocrine Disrupting Potentials via Estrogen Receptor (ER) Interactions

Certain dibromobiphenyls, particularly their hydroxylated metabolites, exhibit endocrine-disrupting potentials by interacting with the estrogen receptor (ER). fishersci.cafishersci.atnih.govwikipedia.orguni.luuni.luciteab.com These metabolites can mimic or block the action of endogenous estradiol (B170435) by acting as agonists or antagonists, respectively. fishersci.cafishersci.atnih.govwikipedia.orguni.luuni.luciteab.com Studies have shown that estrogenic metabolites of dibrominated biphenyls, formed via CYP activity, can bind to and activate the ER. fishersci.cafishersci.atwikipedia.org

For example, specific monohydroxylated bromobiphenyls identified as metabolites of 2,2'-DBB and 4,4'-DBB demonstrated significant ER affinity and activation. The highest ER affinity was observed for 4-OH-2,2'-DBB, while 4-OH-3,4'-DBB and 4-OH-2,2'-DBB induced substantial ER activation, sometimes even supramaximal compared to estradiol. fishersci.cafishersci.atwikipedia.org

Table 1: Estrogen Receptor (ER) Binding and Activation by Hydroxylated Dibromobiphenyl Metabolites

| Metabolite Name | ER Affinity (EC₅₀) | ER Activation (EC₅₀) |

| 4-OH-2,2'-Dibromobiphenyl | 6.6 nM fishersci.cafishersci.atwikipedia.org | Supramaximal fishersci.cafishersci.atwikipedia.org |

| 4-OH-3,4'-Dibromobiphenyl | Not specified | 74 nM fishersci.cafishersci.atwikipedia.org |

Inhibition of Estrogen Sulfotransferase (hEST) Activity

Beyond direct ER interactions, hydroxylated metabolites of dibromobiphenyls can also interfere with endogenous estrogen balance by inhibiting enzymes that metabolize estradiol, such as human estrogen sulfotransferase (hEST). fishersci.cafishersci.atnih.govwikipedia.orguni.luuni.luciteab.com This inhibition can lead to altered endogenous estradiol concentrations. fishersci.cafishersci.atnih.govwikipedia.orguni.luuni.luciteab.com

Research has shown that several monohydroxylated bromobiphenyls, including metabolites of 2,2'-DBB and 4,4'-DBB, are potent inhibitors of hEST. fishersci.cafishersci.atwikipedia.org The strongest hEST inhibition was observed with 4-OH-3,4'-dibromobiphenyl. fishersci.cafishersci.atwikipedia.org

Table 2: Human Estrogen Sulfotransferase (hEST) Inhibition by Hydroxylated Dibromobiphenyl Metabolites

| Metabolite Name | hEST Inhibition (EC₅₀) |

| 4-OH-3,4'-Dibromobiphenyl | 40 nM fishersci.cafishersci.atwikipedia.org |

These findings underscore the importance of considering the bioactivation of dibrominated biphenyls through biotransformation, as neglecting this process could lead to an underestimation of the health risks associated with exposure to this class of xenobiotics. fishersci.cafishersci.atwikipedia.org

Advanced Analytical Methodologies for the Characterization and Quantification of 2,4 Dibromobiphenyl

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating 2,4-Dibromobiphenyl from complex mixtures, a critical step for accurate analysis. The choice of technique depends on the specific analytical goal, such as isomer separation or metabolite identification.

Gas Chromatography-Mass Spectrometry (GC/MS) for Isomer Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of polybrominated biphenyls (PBBs), including this compound. This technique offers high resolution, allowing for the separation of various PBB isomers which may have similar physical and chemical properties. The separation is typically achieved on a capillary column, where compounds are separated based on their boiling points and interaction with the stationary phase. Following separation by GC, the mass spectrometer fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in structural identification.

The electron impact (EI) ionization mode is commonly used, and the resulting mass spectra for dibromobiphenyls would show a characteristic isotopic cluster for the molecular ion [M]⁺ and fragments like [M-Br₂]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). waters.com For complex environmental samples, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide the necessary selectivity to distinguish target analytes from matrix interferences. waters.comthermofisher.com The selection of specific GC parameters, such as the temperature program and column type, is crucial for achieving baseline separation of isomers. waters.comumich.edu

Typical GC/MS Operating Parameters for PBB Analysis:

| Parameter | Setting | Purpose |

|---|---|---|

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. nemi.gov |

| Column | DB-5ms, DB-1HT, or similar | Provides separation of PBB congeners. waters.com |

| Temperature Program | Initial hold, then ramped increase (e.g., 40°C to 310°C) | Optimizes separation of compounds with different boiling points. nemi.gov |

| Detector | Mass Spectrometer (EI mode) | Provides mass information for identification and quantification. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. nemi.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) for Metabolite Profiling

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) is an indispensable technique for the analysis of xenobiotic metabolites in biological fluids. dss.go.thresearchgate.net Unlike GC/MS, HPLC/MS is better suited for analyzing polar, non-volatile, and thermally labile metabolites that may be formed from this compound in vivo. The technique separates compounds in a liquid phase, typically using a reversed-phase column, before they are introduced into the mass spectrometer.

Metabolite profiling aims to detect and identify metabolic products, which often involve hydroxylation or conjugation, making them more polar than the parent compound. nih.gov HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a particularly powerful approach for brominated compounds. By monitoring the bromine isotopes (⁷⁹Br and ⁸¹Br), this method can selectively detect all bromine-containing metabolites in a complex biological matrix like urine, even without authentic standards. dss.go.thresearchgate.net Further structural characterization of these detected metabolites can then be achieved using techniques like HPLC-tandem mass spectrometry (HPLC-MS/MS), which provides fragmentation data. nih.govnih.gov

Key Aspects of HPLC/MS for Metabolite Profiling:

| Aspect | Description |

|---|---|

| Chromatography | Reversed-phase HPLC with a gradient elution program is commonly used to separate metabolites of varying polarity. hw.ac.uk |

| Ionization | Electrospray ionization (ESI) is a soft ionization technique suitable for polar metabolites, often used in both positive and negative modes. |

| Detection | A mass spectrometer (e.g., Q-TOF, Orbitrap) detects the parent ion and its fragments, allowing for identification. researchgate.net |

| Selective Detection | Techniques like HPLC-ICP-MS offer high selectivity for heteroatom-containing compounds, simplifying the detection of all metabolites of a brominated parent compound. researchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound, confirming the precise arrangement of atoms and chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating the structure of organic compounds. jchps.comresearchgate.netslideshare.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show a complex pattern of signals in the aromatic region. The chemical shifts, coupling constants (J-values), and integration of these signals would allow for the determination of the substitution pattern on the two phenyl rings. The protons on the disubstituted ring would exhibit a different splitting pattern and chemical shift compared to the protons on the monosubstituted ring. Similarly, the ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, with the chemical shifts being influenced by the attached bromine atoms. nih.gov The number of signals in both the ¹H and ¹³C spectra helps to confirm the asymmetry of the 2,4-substitution pattern.

Expected NMR Spectral Features for this compound:

| Feature | ¹H NMR | ¹³C NMR |

|---|---|---|

| Number of Signals | Multiple distinct signals in the aromatic region due to the asymmetric structure. | 12 distinct signals expected, as all carbon atoms are chemically non-equivalent. |

| Chemical Shift (δ) | Signals would appear in the aromatic region (typically 7-8 ppm), with downfield shifts for protons near the electron-withdrawing bromine atoms. | Carbons directly bonded to bromine would be significantly shifted compared to other aromatic carbons. |

| Splitting Pattern | Complex spin-spin coupling (doublets, triplets, multiplets) would reveal the connectivity of protons on each ring. | Proton-decoupled spectrum would show singlets for each carbon. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-Br stretching vibrations (typically at lower frequencies). ias.ac.inresearchgate.net The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern on the benzene (B151609) rings. While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. fiveable.me Therefore, some vibrations may be strong in one spectrum and weak or absent in the other, providing complementary structural information.

Characteristic Vibrational Frequencies for Dibrominated Aromatics:

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-H In-plane Bend | 1000 - 1300 |

| C-H Out-of-plane Bend | 700 - 900 |

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, as it is necessary to isolate the analyte from the sample matrix and concentrate it to detectable levels. researchgate.net The choice of method depends heavily on the nature of the sample matrix, which can range from environmental samples like soil and water to biological tissues. nilu.nomdpi.com

For solid matrices such as soil, sediment, or biological tissue, common extraction techniques include:

Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent. thermofisher.com

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to achieve rapid and efficient extraction with reduced solvent consumption. epa.govmdpi.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. epa.gov

For aqueous matrices like water, solid-phase extraction (SPE) is a widely used technique. researchgate.netmdpi.com In SPE, the water sample is passed through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent. Solid-phase microextraction (SPME) is another technique that uses a coated fiber to extract analytes directly from the sample, offering a solvent-free alternative. researchgate.netepa.gov

Following initial extraction, a cleanup step is often required to remove co-extracted matrix components that could interfere with the analysis. Techniques like gel permeation chromatography (GPC) or adsorption chromatography on silica (B1680970) or alumina (B75360) are frequently employed for this purpose. nilu.no

Common Extraction Techniques for Different Matrices:

| Matrix | Primary Extraction Technique | Common Cleanup Method |

|---|---|---|

| Soil/Sediment | Accelerated Solvent Extraction (ASE), Soxhlet | Alumina/Silica Column Chromatography thermofisher.com |

| Water | Solid-Phase Extraction (SPE) | Not always required |

| Biological Tissues | Solvent Extraction, ASE | Gel Permeation Chromatography (GPC) nilu.no |

Theoretical and Computational Chemistry Studies on 2,4 Dibromobiphenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT) or semi-empirical methods, are crucial for elucidating the electronic structure and predicting the reactivity of chemical compounds like 2,4-Dibromobiphenyl. These calculations provide insights into the distribution of electron density, molecular orbital energies, and potential reaction sites.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in predicting chemical reactivity. wikipedia.orglibretexts.org The energies and spatial distributions of the HOMO and LUMO dictate how a molecule will interact with other chemical species. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. wikipedia.org A smaller energy gap between the HOMO and LUMO generally suggests higher chemical reactivity. scivisionpub.comresearchgate.net

The following table illustrates typical calculated global reactivity descriptors for related di-ortho-substituted halogenated biphenyls (M-1, M-2, M-3), which exemplify the type of data obtained from quantum chemical calculations on biphenyl (B1667301) derivatives. While these values are not specific to this compound, they demonstrate the application of FMO theory to similar structures. scivisionpub.comresearchgate.net

| Descriptor | M-1 (eV) | M-2 (eV) | M-3 (eV) |

| HOMO energy (EH) | -6.78 | -6.94 | -6.88 |

| LUMO energy (EL) | -1.26 | -1.04 | -1.08 |

| Energy gap (ΔE = |EH – EL|) | 5.52 | 5.90 | 5.80 |

| Ionization potential (I = -EH) | 6.78 | 6.94 | 6.88 |

| Electron affinity (A = -EL) | 1.26 | 1.04 | 1.08 |

| Chemical Hardness (η = ΔE/2) | 2.76 | 2.95 | 2.90 |

| Chemical Potential (μ = -χ) | -4.02 | -3.99 | -3.98 |

| Electronegativity (χ = (I + A)/2) | 4.02 | 3.99 | 3.98 |

| Chemical Softness (σ = 1/2η) | 0.18 | 0.17 | 0.17 |

| Global Electrophilicity (ω = μ²/2η) | 2.93 | 2.70 | 2.74 |

Note: Data derived from quantum chemical calculations on di-ortho-substituted halogenated biphenyls (M-1, M-2, M-3) as presented in a study on their electronic structure and reactivity. scivisionpub.comresearchgate.net These values are illustrative of the type of data obtained for biphenyl derivatives and are not specific to this compound.

Prediction of Redox Potentials

Computational methods are also employed to predict the redox potentials of molecules, which are critical for understanding their behavior in various chemical and biological processes, including environmental degradation and metabolic transformations. rowansci.com Redox potential prediction typically involves calculating the energy difference between the neutral state of a molecule and its reduced or oxidized state. rowansci.comresearchgate.net This process often includes optimizing the geometry of the input molecule, followed by a single-point energy calculation. Subsequently, an electron is either added (for reduction potential) or removed (for oxidation potential), and the optimization and single-point energy calculations are repeated for the charged species. rowansci.com The energy difference is then converted to electron-volts and adjusted to a standard reference electrode, such as the saturated calomel (B162337) electrode (SCE). rowansci.com Such predictions contribute to assessing the susceptibility of compounds like this compound to electron transfer reactions in environmental or biological systems. researchgate.netarxiv.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the biological activity and environmental fate of chemical compounds based on their molecular structures. qsardb.orgjove.com These models establish correlations between structural descriptors (physicochemical parameters, electronic properties, etc.) and observed activities or properties. jove.com For polybrominated biphenyls (PBBs), which include this compound, SAR and QSAR models are invaluable for assessing their potential environmental persistence, bioaccumulation, and toxicity. mdpi.compjoes.com

QSAR models can predict various endpoints relevant to environmental fate and toxicology, such as bioconcentration factor (BCF), mutagenicity, carcinogenicity, developmental toxicity, hepatotoxicity, epigenetic toxicity, neurotoxicity, and immunotoxicity. qsardb.orgjove.commdpi.comnih.gov For instance, 3D-QSAR models have been constructed to assess human toxicity risks associated with PBBs and their transformation products. mdpi.com These models are validated using statistical parameters like q² (cross-validation coefficient) and R² (coefficient of determination), indicating their predictive and fitting capabilities. mdpi.com The application of SAR/QSAR modeling allows for rapid in silico screening, reducing the need for extensive experimental testing and providing a theoretical basis for designing more environmentally friendly chemicals. jove.compjoes.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can also explore the nature and strength of various intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, when the molecule interacts with solvents, proteins, or other biomolecules. nih.govbiorxiv.orgmdpi.com For example, studies on biphenyls in solution have used MD simulations to reproduce solvent influence on molecular shape and analyze the rotation around the single bond between phenyl rings. researchgate.net These simulations help understand how this compound might interact with its surroundings, affecting its transport, binding, and degradation.

Computational Prediction of Transformation Products and their Toxicological Implications

Computational methods play a significant role in predicting the transformation products of environmental pollutants like this compound and evaluating their associated toxicological implications. mdpi.comnih.govresearchgate.net Polybrominated biphenyls (PBBs) undergo various transformation processes in the environment, including photodegradation, microbial degradation (reductive debromination), combustion oxidation, and in vivo metabolism. mdpi.comresearchgate.netresearchgate.net Computational toxicology, often integrated with pathway extrapolation, has become a practical tool for screening and assessing the toxicity of these transformation products. mdpi.com

For PBBs, computational approaches can deduce potential transformation pathways and then evaluate the toxicity risks of the resulting byproducts. mdpi.comresearchgate.net For instance, the TOPKAT model and 3D-QSAR models are used to assess potential rodent carcinogenicity, rodent toxicity, mutagenicity, developmental toxicity, skin and eye irritation, skin sensitization, aquatic toxicity, hepatotoxicity, epigenetic toxicity, neurotoxicity, and immunotoxicity of PBBs and their transformation products. mdpi.comresearchgate.net Studies have shown that transformation products of PBBs can exhibit high toxicity risks, sometimes even higher than the parent compounds. mdpi.comresearchgate.net For example, lower brominated biphenyls, which can result from debromination, have been observed to exhibit relatively higher human carcinogenic risk. mdpi.com This predictive capability is vital for understanding the full environmental and health impact of compounds like this compound and for guiding the design of safer alternatives. researchgate.net

Future Research Directions and Emerging Applications of 2,4 Dibromobiphenyl in Chemical Sciences

Development of Novel Remediation and Detoxification Strategies

The remediation of environments contaminated with polybrominated biphenyls (PBBs), including 2,4-dibromobiphenyl, is a significant challenge due to their persistence. Research is increasingly focused on developing innovative and effective strategies to degrade or detoxify these compounds.

One promising avenue is bioremediation , which utilizes microorganisms to break down pollutants. Studies have shown that anaerobic microorganisms sourced from contaminated sediments can reductively debrominate PBB mixtures. nih.gov For instance, microorganisms from the PBB-contaminated Pine River have demonstrated the ability to remove meta and para bromines from the commercial PBB mixture Firemaster BP6. nih.gov This process can result in a less brominated mixture that may be more susceptible to aerobic degradation. nih.gov The isolation and cultivation of specific microbial strains with high degradation capabilities for this compound are key areas of future research. Bioaugmentation, the introduction of specific microorganisms to enhance the degradation of contaminants, presents a potentially effective and environmentally friendly remediation technique. mdpi.comresearchgate.net

Advanced oxidation processes (AOPs) represent another critical area of research for the degradation of halogenated aromatic compounds. AOPs generate highly reactive species, such as hydroxyl radicals, that can non-selectively oxidize a broad range of organic pollutants. mdpi.com Techniques like persulfate activation and the use of nano-zero valent iron are being explored for their efficacy in breaking down chlorinated solvents and could be adapted for brominated compounds like this compound. mdpi.com

Furthermore, catalytic hydrodehalogenation offers a chemical approach to detoxification. Copper-catalyzed systems, for example, have been investigated for the hydrodebromination of brominated aromatic pollutants in aqueous solutions. mdpi.com These methods aim to replace bromine atoms with hydrogen, converting the toxic compounds into less harmful substances. mdpi.com The development of more efficient and robust catalysts that can operate under mild conditions is a significant goal. Research into solid porous catalysts, such as zeolites and Al-MCM-41, has also shown potential for the destruction or modification of halogenated aromatic compounds. nih.govresearchgate.net

Table 1: Comparison of Remediation Strategies for Brominated Biphenyls

| Remediation Strategy | Mechanism | Key Advantages | Research Focus |

|---|---|---|---|

| Bioremediation | Microbial degradation (reductive debromination) | Environmentally friendly, potentially low-cost. mdpi.com | Isolation of effective microbial strains, optimization of environmental conditions. nih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for oxidation | Rapid degradation of a wide range of pollutants. mdpi.com | Development of efficient and cost-effective AOP systems for brominated compounds. |

| Catalytic Hydrodehalogenation | Catalytic replacement of bromine with hydrogen | Chemical transformation to less toxic products. mdpi.com | Design of highly active and stable catalysts. mdpi.comnih.gov |

Integration in Advanced Functional Materials and Nanotechnology Research

While primarily known as a pollutant, the unique chemical structure of this compound and other dihalogenated biphenyls lends itself to potential applications in materials science and nanotechnology, particularly as building blocks in organic synthesis. nbinno.com

The bromine atoms on the biphenyl (B1667301) core serve as reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nbinno.com These reactions are fundamental in polymer chemistry for the synthesis of well-defined functional polymers. cmu.edunih.gov By strategically incorporating this compound into polymer chains, materials with specific electronic, optical, or thermal properties could be designed. For instance, the introduction of halogen atoms can modify the electronic properties of conjugated polymers, which are used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics. nbinno.compurdue.edu

In nanotechnology , understanding the interactions and potential toxicity of nanomaterials is crucial. mdpi.com While not a direct application, research into the environmental fate and toxicological effects of compounds like this compound can inform the design of safer nanomaterials. For example, studies on the cellular uptake and toxicity mechanisms of persistent organic pollutants can provide insights into how nanoparticles with similar chemical functionalities might interact with biological systems.

Future research in this area could explore the synthesis of novel polymers and materials where the dibromobiphenyl unit imparts desirable properties. This includes the development of advanced functional polymers with tailored characteristics for specific applications in electronics, sensors, or as flame retardants with controlled environmental impact. nbinno.compurdue.edu

Refined Risk Assessment Methodologies through Comprehensive Mechanistic Understanding

Accurate risk assessment for this compound and other PBBs is essential for protecting human health and the environment. A refined understanding of their toxicokinetics and mechanisms of toxicity is crucial for developing more precise risk assessment models.

Current research indicates that PBBs can be absorbed through oral, inhalation, and dermal routes and tend to accumulate in lipid-rich tissues. nih.gov The metabolism of PBBs is a key factor in their toxicity. Some PBB congeners are metabolized by the microsomal monooxygenase system, catalyzed by cytochrome P-450 enzymes. nih.govnih.gov The metabolic pathways can lead to the formation of hydroxylated metabolites, which may have different toxicological profiles than the parent compounds. houstonmethodist.orgrsc.org For instance, the metabolism of 4,4'-dihalogenobiphenyls can involve 3,4-epoxidation followed by ring-opening, sometimes accompanied by a halogen shift. rsc.org

Understanding the mechanism of toxicity at the molecular level is a primary goal. It is believed that a predominant interaction of PBBs involves the aryl hydrocarbon receptor (AhR), which leads to the upregulation of various genes, affecting numerous cellular processes and resulting in toxic responses. nih.gov Investigating how this compound specifically interacts with AhR and other cellular targets will provide a more detailed picture of its toxic potential.

Future research should focus on elucidating the complete metabolic pathways of this compound and identifying all major metabolites. Advanced analytical techniques, coupled with in vitro and in vivo studies, are needed to quantify the toxicokinetics and bioaccumulation potential. This data will be invaluable for developing more accurate physiologically based pharmacokinetic (PBPK) models to predict internal dose and potential health risks in different species, including humans. Furthermore, a deeper understanding of the molecular mechanisms of toxicity will aid in the development of more sensitive biomarkers of exposure and effect. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The historical synthesis of PBBs often involved methods that are not environmentally friendly. orgsyn.org In line with the principles of green chemistry , there is a growing emphasis on developing sustainable and greener synthetic routes for halogenated aromatic compounds when their use is necessary. ijpsjournal.comjddhs.commdpi.comsamipubco.com

Key principles of green chemistry applicable to the synthesis of compounds like this compound include the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. jddhs.comejcmpr.com For example, traditional bromination reactions often use elemental bromine, which is hazardous. orgsyn.org Research into alternative brominating agents and catalytic systems that are more selective and produce less waste is an active area of investigation. nih.gov

The development of catalytic methods is central to green synthesis. This includes the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused. ijpsjournal.comjddhs.com Solvent selection is another critical aspect, with a push towards using greener solvents like water, ethanol, or supercritical fluids, or even performing reactions in solvent-free conditions to minimize waste and environmental impact. ijpsjournal.commdpi.com

Future research in this domain will likely focus on designing highly selective and efficient catalytic systems for the regioselective bromination of biphenyl to produce specific isomers like this compound, should a specific application be identified. This could involve exploring novel catalysts, microwave-assisted synthesis to reduce reaction times and energy consumption, and continuous flow processes for safer and more efficient production. ijpsjournal.comjddhs.comsamipubco.com The overarching goal is to minimize the environmental footprint associated with the synthesis of such compounds, ensuring that any potential future applications are underpinned by sustainable manufacturing processes. google.comgoogle.com

Q & A

Q. How can researchers validate the purity of this compound standards for quantitative analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.